molecular formula C13H17NO2 B1469315 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1484499-42-4

1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469315
CAS No.: 1484499-42-4
M. Wt: 219.28 g/mol
InChI Key: AXKRYQZYADSVLW-UHFFFAOYSA-N
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Description

“1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid” is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug synthesis to catalysis. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported .


Molecular Structure Analysis

Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by their ring strain. This strain makes the ring significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity .

Scientific Research Applications

Efficient Synthesis Routes:

  • An efficient route to synthesize (S)-azetidine-2-carboxylic acid was established, highlighting a significant four-membered ring formation step and preferential formation of monoester with the help of a chiral auxiliary, leading to enantiomerically pure (S)-azetidine-2-carboxylic acid in a high yield (Futamura et al., 2005).

Biological Implications:

  • Azetidine-2-carboxylic acid (Aze) is found in sugar beets and table beets, potentially leading to toxic effects and congenital malformations due to its misincorporation into proteins in place of proline, necessitating research into its role in the pathogenesis of diseases in humans (Rubenstein et al., 2009).

Chemical Modifications and Derivatives:

  • Synthesis and modification of azetidine-2-carboxylic acid analogs with various side chains have been explored, providing valuable tools for studying the influence of conformation on peptide activity and serving as a basis for the design of new drugs or biological probes (Sajjadi & Lubell, 2008).

Applications in Material Science:

  • An azetidine containing compound was synthesized and introduced into a polyurethane prepolymer, leading to a single-component, self-curable aqueous-based polyurethane dispersion, demonstrating potential applications in coatings and adhesives industries (Wang et al., 2006).

Future Directions

Azetidines have shown remarkable advances in the chemistry and reactivity, and they have been used in various applications such as drug discovery, polymerization, and as chiral templates . The future directions in the field of azetidines research are expected to focus on these areas, with a particular emphasis on the development of new synthetic strategies and applications .

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-11(10(2)5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKRYQZYADSVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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